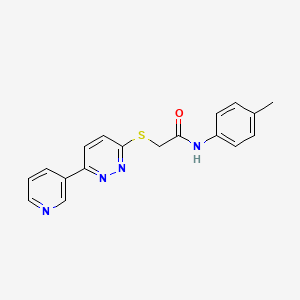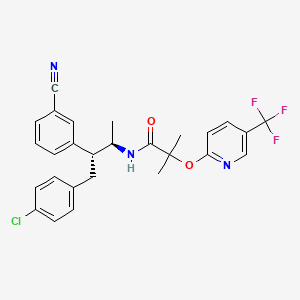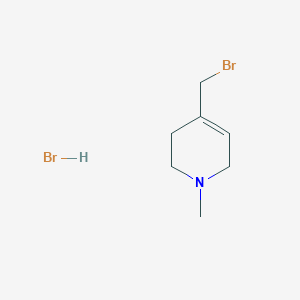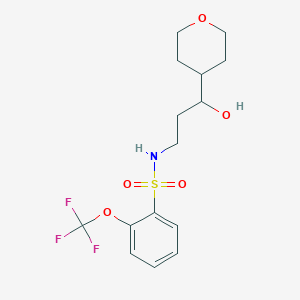
2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide, also known as PTAC, is a chemical compound that has been subject to extensive scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide in anticancer activity involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide has been shown to activate the p53 pathway, which is a key regulator of cell cycle and apoptosis. Inhibition of protein tyrosine phosphatase 1B by 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide leads to increased insulin sensitivity and glucose uptake, which is beneficial for the treatment of type 2 diabetes and obesity. The mechanism of action of 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide in materials science involves the formation of π-π stacking interactions between the pyridine and pyridazine rings, which leads to the formation of extended conjugated systems with improved electronic properties.
Biochemical and Physiological Effects:
2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide has been shown to exhibit both biochemical and physiological effects. In biochemical studies, 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide has been shown to inhibit the activity of protein tyrosine phosphatase 1B with an IC50 of 0.7 μM. In physiological studies, 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines with IC50 values ranging from 0.5 to 5 μM.
Vorteile Und Einschränkungen Für Laborexperimente
2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit protein tyrosine phosphatase 1B, and its potential applications in various fields. However, 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity to normal cells.
Zukünftige Richtungen
There are several future directions for the research on 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide. One direction is the development of 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide derivatives with improved solubility and selectivity for protein tyrosine phosphatase 1B. Another direction is the investigation of the mechanism of action of 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide in materials science and the synthesis of novel organic semiconductors based on 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide. Additionally, the potential applications of 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide in other fields, such as agriculture and environmental science, could be explored in future research.
Synthesemethoden
2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide can be synthesized through a multistep process involving the reaction of 2-chloro-6-(pyridin-3-yl)pyridazine with p-toluidine followed by thionation with Lawesson's reagent. This method has been optimized to produce 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide with high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide has been investigated for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide has been found to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In biochemistry, 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is an important target for the treatment of type 2 diabetes and obesity. In materials science, 2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide has been used as a building block for the synthesis of novel organic semiconductors with potential applications in optoelectronics.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-13-4-6-15(7-5-13)20-17(23)12-24-18-9-8-16(21-22-18)14-3-2-10-19-11-14/h2-11H,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQPASAZYZGUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![tert-butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate](/img/structure/B2843735.png)

![3-(4-chlorophenyl)-9-(4-(2-hydroxyethyl)phenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2843738.png)

![9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B2843741.png)
